molecular formula C14H10ClN3O2 B042267 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one CAS No. 28797-48-0

11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Cat. No. B042267
CAS RN: 28797-48-0
M. Wt: 287.7 g/mol
InChI Key: RMBZFWLMYVPNGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 11-acyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-ones involves a series of chemical reactions including N-oxydation, facilitated ring-closure, N-α-chloroacetylation, aminolysis, and deoxygenation processes (Kovač et al., 1983). Another method reported involves a three-step synthesis starting from isatoic anhydride and anhydro ornithine, showcasing different pathways to achieve the structural framework of these compounds (Oklobdžija et al., 1983).

Molecular Structure Analysis

The molecular structure of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-ones has been elucidated through various spectroscopic techniques. These compounds exhibit complex molecular architectures characterized by a pyrido[2,3-b][1,4]benzodiazepinone core, which is crucial for their chemical and biological activities. Structural determination through X-ray crystallography and NMR studies provides insight into their conformational dynamics and reactivity (Buděšínský et al., 1989).

Chemical Reactions and Properties

The chemical reactivity of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-ones encompasses a wide range of reactions, including selective aminolysis of chlorine atoms and cyclisation reactions. These reactions are fundamental for further chemical modifications and the synthesis of derivatives with varied biological activities (Kovač et al., 1983).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are determined by their specific molecular configurations. The detailed understanding of these properties is essential for their application in various scientific fields, including material science and pharmaceutical development.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are directly influenced by the molecular structure of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-ones. Studies on their spectroscopic characteristics, dipole moments, and partition coefficients contribute to a comprehensive understanding of their chemical behavior and potential applications in medicinal chemistry (Decorte et al., 1982).

Scientific Research Applications

  • Antiulcer Drugs: Compounds including 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one have shown potential as new antiulcer drugs due to their promising pharmacological properties (Decorte et al., 1982).

  • HIV-1 Reverse Transcriptase Inhibition: Tricyclic pyridobenzoxazepinones, a class of compounds related to 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one, show potential as novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds have demonstrated specificity for HIV-1 RT with low IC50 values (Klunder et al., 1992).

  • Synthesis Studies: There has been significant interest in developing new synthetic methods for creating 11-acyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-ones, highlighting the importance of N-oxydation and N-chloroacetylation in their production (Kovač et al., 1983).

  • Muscarinic Receptor Antagonists: Novel succinamide derivatives with the 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one skeleton have been synthesized. These compounds have shown potent and selective M2 muscarinic receptor antagonistic activities (Watanabe et al., 1997).

  • Potential Drug Targets: Derivatives of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one have also been studied for their potential as new drug targets, including unexpected formations of certain compounds during the synthesis process (Buděšínský et al., 1989).

Safety And Hazards

When handling this compound, it is recommended to avoid contact with skin, eyes, and respiratory tract. If contact or inhalation occurs, rinse with plenty of water and seek medical help. Appropriate personal protective equipment such as gloves, glasses, and face masks should be worn during handling .

properties

IUPAC Name

11-(2-chloroacetyl)-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c15-8-12(19)18-11-6-2-1-4-9(11)14(20)17-10-5-3-7-16-13(10)18/h1-7H,8H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBZFWLMYVPNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CCl)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182976
Record name 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646830
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one

CAS RN

28797-48-0
Record name 11-(2-Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source CAS Common Chemistry
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Record name 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
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Record name 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 11-(CHLOROACETYL)-5,11-DIHYDRO-6H-PYRIDO(2,3-B)(1,4)BENZODIAZEPIN-6-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Reactant of Route 2
11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Citations

For This Compound
2
Citations
C Tahtaoui, I Parrot, P Klotz, F Guillier… - Journal of medicinal …, 2004 - ACS Publications
Following a recent description of fluorescence resonance energy transfer between enhanced green fluorescent protein (EGFP)-fused human muscarinic M1 receptors and Bodipy-…
Number of citations: 119 pubs.acs.org
M Ozenil, K Pacher, T Balber, C Vraka, A Roller… - European Journal of …, 2020 - Elsevier
Supported by their involvement in many neurodegenerative disorders, muscarinic acetylcholine receptors (mAChRs) are an interesting target for PET imaging. Nevertheless, no …
Number of citations: 10 www.sciencedirect.com

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